molecular formula C16H21N3O4S B7041235 N-[1-(3,3-dimethyl-2-oxo-1H-indole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide

N-[1-(3,3-dimethyl-2-oxo-1H-indole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B7041235
M. Wt: 351.4 g/mol
InChI Key: HBDYLCXVLHSAMA-UHFFFAOYSA-N
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Description

N-[1-(3,3-dimethyl-2-oxo-1H-indole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Properties

IUPAC Name

N-[1-(3,3-dimethyl-2-oxo-1H-indole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-16(2)12-8-10(4-5-13(12)17-15(16)21)14(20)19-7-6-11(9-19)18-24(3,22)23/h4-5,8,11,18H,6-7,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDYLCXVLHSAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)N3CCC(C3)NS(=O)(=O)C)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,3-dimethyl-2-oxo-1H-indole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,3-dimethyl-2-oxo-1H-indole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form different oxidation states, which can alter the compound’s biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various alkyl or aryl groups to the compound .

Scientific Research Applications

N-[1-(3,3-dimethyl-2-oxo-1H-indole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(3,3-dimethyl-2-oxo-1H-indole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the compound’s biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

N-[1-(3,3-dimethyl-2-oxo-1H-indole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide is unique due to its specific structural features, such as the presence of the pyrrolidine and methanesulfonamide groups. These groups can enhance the compound’s biological activity and selectivity, making it a valuable molecule for scientific research and potential therapeutic applications .

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